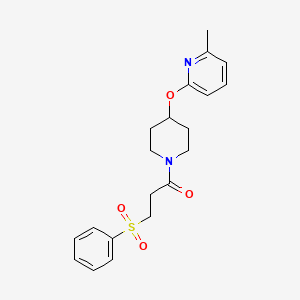

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one" is a complex organic molecule that appears to be related to various sulfonamide derivatives with potential biological activity. The structure suggests the presence of a piperidine ring, a sulfonamide functional group, and a pyridine moiety, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

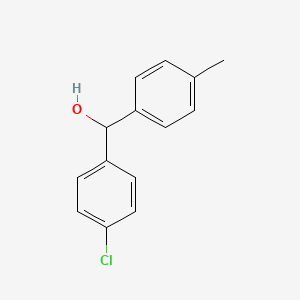

The synthesis of related piperidine derivatives has been described in the literature. For instance, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the benzhydryl and piperidine rings to match the target structure.

Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring, which is known to be a key feature in various pharmacologically active compounds. For example, novel (4-piperidin-1-yl)-phenyl sulfonamides have been prepared and showed significant biological activity on the human beta(3)-adrenergic receptor . The presence of the 6-methylpyridin-2-yl moiety could also contribute to the compound's activity, as seen in other pyridine derivatives that have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. The sulfonamide group is known for its involvement in hydrogen bonding and its potential to act as a hinge in molecular interactions with biological targets . The pyridine and piperidine rings could also participate in various chemical reactions, such as electrophilic substitution or interactions with enzymes like cyclooxygenase .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. For example, the solubility, lipophilicity, and stability of the sulfonamide group can affect the compound's pharmacokinetics and bioavailability . The introduction of specific substituents, such as the methyl group on the pyridine ring, can also influence the potency and selectivity of the compound towards biological targets .

Scientific Research Applications

Synthesis and Biological Activities

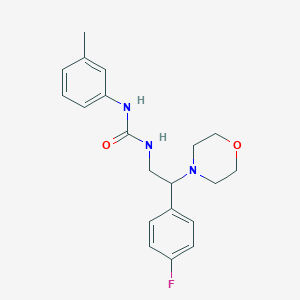

Synthesis and Spectral Analysis

This compound, due to its structural complexity, is part of research focused on synthesizing compounds with potential biological activities. One relevant study involved the synthesis and spectral analysis of compounds bearing the 1,3,4-oxadiazole moiety, which are noted for their diverse biological activities. The study aimed at developing new compounds with possible enzyme inhibition properties, using advanced synthetic techniques and spectral analysis for structure elucidation (Khalid et al., 2016).

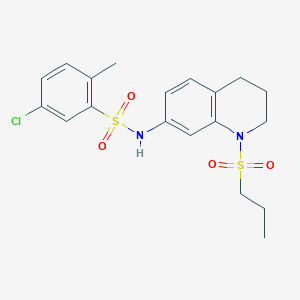

Anti-bacterial Study

Another study focused on the anti-bacterial properties of N-substituted derivatives of similar compounds. The research involved synthesizing a series of compounds through a multi-step process, starting from benzenesulfonyl chloride and leading to the target compounds with potential anti-bacterial activity. These compounds were tested against various Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity (Khalid et al., 2016).

Pharmacological Research and Applications

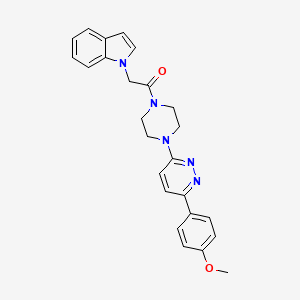

Cyclin-dependent Kinase Inhibitors

Research into cyclin-dependent kinase inhibitors revealed compounds with structures including piperidinoethylsulfides, which undergo specific chemical reactions to yield products with potential as CDK2 inhibitors. This has implications for cancer therapy, where controlling cell cycle progression is crucial. The study detailed the synthetic methods and the biological implications of these inhibitors (Griffin et al., 2006).

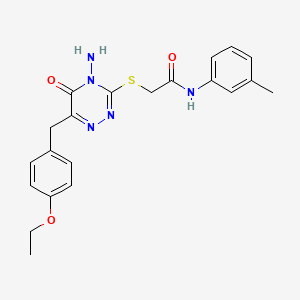

Anticancer Agents

Compounds containing piperidine and oxadiazole structures have also been evaluated for their anticancer potential. A study synthesized a series of these compounds and tested them against human breast cancer cell lines, with some showing promising anticancer activity. This research indicates the potential of these compounds in developing new anticancer therapies (Rehman et al., 2018).

properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-16-6-5-9-19(21-16)26-17-10-13-22(14-11-17)20(23)12-15-27(24,25)18-7-3-2-4-8-18/h2-9,17H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLOHBKZHSOHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2550299.png)

![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2550302.png)

![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)

![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)